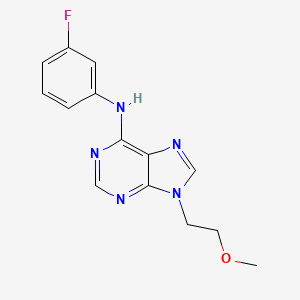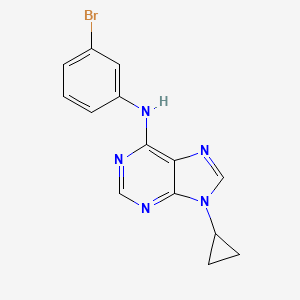![molecular formula C13H16FNO2 B6467831 2-(4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide CAS No. 1286732-29-3](/img/structure/B6467831.png)
2-(4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide is a chemical compound with a complex structure that includes a fluorophenyl group, a cyclopropyl group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide typically involves multiple steps, starting with the preparation of the fluorophenyl and cyclopropyl intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often requires advanced equipment and techniques to control the reaction environment and monitor the progress of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate its interactions with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic receptors, while the cyclopropyl group can influence the compound’s stability and reactivity. Detailed studies on its mechanism of action are available in scientific literature .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorophenyl derivatives and cyclopropyl-containing acetamides. Examples include:
- 2-(4-fluorophenyl)-N-methylacetamide
- 2-(4-fluorophenyl)-N-cyclopropylacetamide
Uniqueness
Its structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in various fields of research .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-11-3-1-10(2-4-11)7-12(17)15-8-13(9-16)5-6-13/h1-4,16H,5-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXUHKIDIFHGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CC2=CC=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-tert-butyl-N-(3-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467755.png)
![5-[9-(2-methoxyethyl)-9H-purin-6-yl]-N,N-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide](/img/structure/B6467762.png)
![5-chloro-6-(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile](/img/structure/B6467763.png)

![N-[4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide](/img/structure/B6467782.png)
![4-[(4-{[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B6467787.png)
![9-[(oxolan-2-yl)methyl]-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B6467791.png)
![9-[(oxolan-2-yl)methyl]-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B6467798.png)
![N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467809.png)
![N-[(4-bromophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine](/img/structure/B6467814.png)
![2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-ethyl-6-methylpyrimidine](/img/structure/B6467825.png)
![N-(3-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467835.png)
![N-(2-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467845.png)
